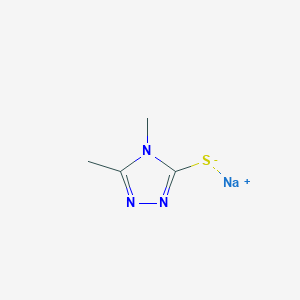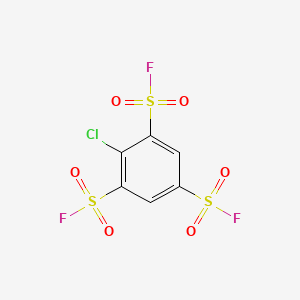![molecular formula C18H27BO3 B1413607 2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2246743-98-4](/img/structure/B1413607.png)
2-(4-Cyclopentylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Vue d'ensemble
Description
Synthesis Analysis
BDB can be synthesized through various methods. One notable approach involves the reaction of a suitable boron precursor (such as boric acid or boron trifluoride) with a phenol derivative containing a cyclopentylmethoxy group. The boron atom forms a bond with the oxygen of the phenol, resulting in the formation of the dioxaborolane ring. Detailed synthetic pathways and optimization strategies are documented in relevant literature .
3.
Molecular Structure Analysis
The molecular formula of BDB is C~7~H~15~BO~2~ . It consists of a five-membered dioxaborolane ring attached to a cyclopentylmethoxyphenyl group. The pentamethyl substituents enhance its stability and reactivity. For a visual representation, refer to the ChemSpider entry .
4.
Chemical Reactions Analysis
- Metathesis Reactions : BDB can undergo metathesis reactions, leading to rearrangement of its network topology. This property has been exploited in the development of recyclable polyurethane vitrimers .
5.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Material Science
A study by Das et al. (2015) describes the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including the compound of interest. These derivatives are used to synthesize boron-containing stilbene derivatives, which are potential intermediates for new materials in LCD technology and may have therapeutic applications for neurodegenerative diseases (Das, Mahalingam, Das, Hosmane, & Evans, 2015).
Biological Applications
Das et al. (2011) synthesized a series of boron-containing stilbene derivatives, including the one , and found them to inhibit lipogenesis and cholesterol biosynthesis in hepatocytes. This indicates potential use as lipid-lowering drugs (Das, Zhao, Tang, & Yang, 2011).
Chemical Reactions and Analysis
In the study of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, Spencer et al. (2002) discuss their inhibitory activity against serine proteases, including thrombin, indicating potential medical applications (Spencer, Burd, Goodwin, Mérette, Scully, Adatia, & Deadman, 2002).
Synthesis Techniques
Kuznetsov et al. (2001) investigated the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile, forming corresponding 2-oxazolines. This showcases the compound's reactivity and potential in synthesizing other chemicals (Kuznetsov, Brusilovskii, & Mazepa, 2001).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[4-(cyclopentylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO3/c1-17(2)18(3,4)22-19(21-17)15-9-11-16(12-10-15)20-13-14-7-5-6-8-14/h9-12,14H,5-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWLARGUBZDYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



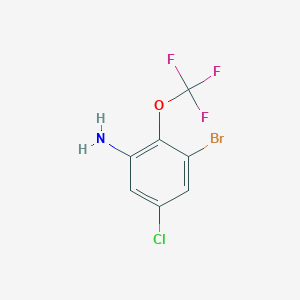

![4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid](/img/structure/B1413530.png)
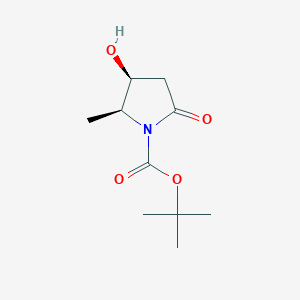
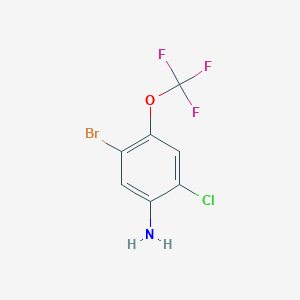
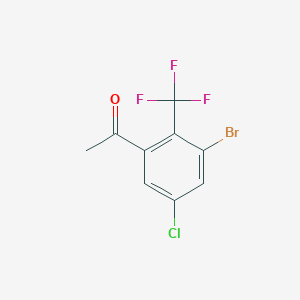

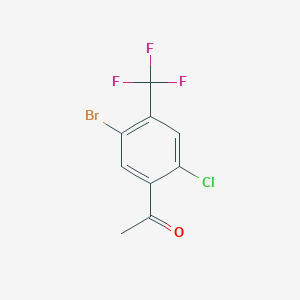
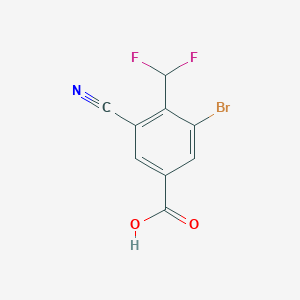
![3-{[4-(Pyrrolidin-3-yloxy)piperidin-1-yl]methyl}pyridine dihydrochloride](/img/structure/B1413541.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413542.png)
![3,6-Di-tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B1413545.png)
